molecular formula C24H30ClNO3 B15355132 5-Desmethoxy-7-methoxy Donepezil Hydrochloride

5-Desmethoxy-7-methoxy Donepezil Hydrochloride

Cat. No.: B15355132
M. Wt: 416.0 g/mol
InChI Key: UCMGKDBFYJLHCN-UHFFFAOYSA-N
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Description

5-Desmethoxy-7-methoxy Donepezil Hydrochloride is a derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer's disease. This compound is characterized by its molecular formula C24H29NO3.HCl and a molecular weight of 415.95 g/mol. It is a highly specific reversible inhibitor of acetylcholinesterase (AChE), which plays a crucial role in the management of cognitive symptoms associated with Alzheimer's disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Desmethoxy-7-methoxy Donepezil Hydrochloride typically involves the modification of Donepezil through selective demethylation and methylation reactions. The process requires careful control of reaction conditions, including temperature, pH, and the use of specific reagents to achieve the desired modifications.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis, often carried out in controlled environments to ensure purity and consistency. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis process and verify the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Desmethoxy-7-methoxy Donepezil Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the desired compound.

Scientific Research Applications

5-Desmethoxy-7-methoxy Donepezil Hydrochloride has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of other pharmaceutical compounds. In biology, it is used to study the mechanisms of acetylcholinesterase inhibition and its effects on neuronal function. In medicine, it is investigated for its potential therapeutic applications in neurodegenerative diseases. In industry, it is utilized in the development of new drugs and treatments for cognitive disorders.

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 5-Desmethoxy-7-methoxy Donepezil Hydrochloride increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and improving cognitive function. The molecular targets and pathways involved include the cholinergic system and various signaling pathways related to memory and learning.

Comparison with Similar Compounds

5-Desmethoxy-7-methoxy Donepezil Hydrochloride is compared with other similar compounds, such as Rivastigmine, Galantamine, and Memantine. These compounds also act as acetylcholinesterase inhibitors or NMDA receptor antagonists and are used in the treatment of Alzheimer's disease. this compound is unique in its specific modifications and its potential for enhanced efficacy and reduced side effects.

List of Similar Compounds

  • Rivastigmine

  • Galantamine

  • Memantine

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H30ClNO3

Molecular Weight

416.0 g/mol

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-6,7-dimethoxy-2,3-dihydroinden-1-one;hydrochloride

InChI

InChI=1S/C24H29NO3.ClH/c1-27-21-9-8-19-15-20(23(26)22(19)24(21)28-2)14-17-10-12-25(13-11-17)16-18-6-4-3-5-7-18;/h3-9,17,20H,10-16H2,1-2H3;1H

InChI Key

UCMGKDBFYJLHCN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)C=C1)OC.Cl

Origin of Product

United States

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